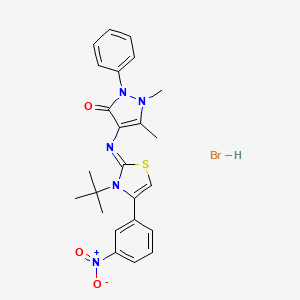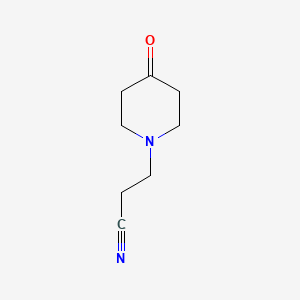![molecular formula C23H23N3O4S B2993147 2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 873587-47-4](/img/structure/B2993147.png)
2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide” is a complex organic molecule. It contains several functional groups including dimethoxy, methyl, imidazo[1,2-a]pyridin, phenyl, and sulfonamide groups. These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic imidazo[1,2-a]pyridin and phenyl rings suggests that the compound may have planar regions. The electron-donating methoxy groups and the electron-withdrawing sulfonamide group could create interesting electronic effects within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water . The aromatic rings and methoxy groups could contribute to its stability and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has delved into the synthesis of new heterocycles based on sulfonamide moieties, demonstrating significant antimicrobial activities. These studies underscore the versatility of sulfonamides in creating compounds that could combat bacterial and fungal infections effectively. For instance, the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial properties, highlighting the potential of such compounds in therapeutic applications (Azab, Youssef, & El‐Bordany, 2013).
Anticancer and Radiosensitizing Properties
The creation of sulfonamide derivatives has also been explored for their anticancer and radiosensitizing capabilities. These compounds have been tested against various cancer cell lines, with some showing higher activity than traditional chemotherapy drugs. This indicates the potential use of sulfonamide compounds in cancer treatment, either as standalone therapies or in combination with other treatments to enhance efficacy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Catalytic and Synthesis Applications
Sulfonamides have found applications in catalysis and as intermediates in organic synthesis, demonstrating their versatility beyond biological activities. For example, poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) has been utilized as an effective catalyst in the synthesis of benzimidazoles and benzodiazepines, showcasing the utility of sulfonamide compounds in facilitating complex chemical reactions (Ghorbani‐Vaghei & Veisi, 2010).
Molecular Structures and Metal Complexes
The study of sulfonamide compounds extends to their molecular structures and the formation of metal complexes, which could have implications in materials science and medicinal chemistry. The synthesis of metal complexes with benzimidazole-derived sulfonamides has been investigated, revealing their potential antimicrobial activity and highlighting the multifaceted applications of sulfonamide compounds in both biological and chemical research (Ashraf et al., 2016).
Propiedades
IUPAC Name |
2,5-dimethoxy-4-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-15-7-6-10-26-14-19(24-23(15)26)17-8-5-9-18(12-17)25-31(27,28)22-13-20(29-3)16(2)11-21(22)30-4/h5-14,25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUZNSOTNJXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C(=C4)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-3-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2993064.png)


![N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2993067.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2993072.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2993073.png)


![N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2993077.png)

![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)
![(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid](/img/structure/B2993082.png)
